molecular formula C19H19FNO3SD3 B602712 R-106583-d3 (Prasugrel Metabolite) CAS No. 1795133-28-6

R-106583-d3 (Prasugrel Metabolite)

Katalognummer: B602712
CAS-Nummer: 1795133-28-6
Molekulargewicht: 366.47
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

R-106583-d3 is a deuterated analog of R-106583, an inactive downstream metabolite of prasugrel, a third-generation thienopyridine antiplatelet prodrug . Prasugrel requires enzymatic conversion to its active metabolite, R-138727, which irreversibly inhibits the platelet P2Y12 adenosine diphosphate (ADP) receptor, preventing thrombus formation . R-106583 is generated via further metabolism of prasugrel’s active metabolite through S-methylation or cysteine conjugation and is excreted renally or fecally . The deuterated form (R-106583-d3) is primarily used as a stable isotopic tracer in pharmacokinetic (PK) and pharmacodynamic (PD) studies to quantify metabolite exposure .

Eigenschaften

CAS-Nummer

1795133-28-6

Molekularformel

C19H19FNO3SD3

Molekulargewicht

366.47

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

916599-27-4 (unlabelled)

Synonyme

2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methyl-d3-thio)-3-piperidinylidene]acetic Acid;  R 106583-d3;  Prasugrel Metabolite M5-d3

Tag

Prasugrel Impurities

Herkunft des Produkts

United States

Vorbereitungsmethoden

Prasugrel’s Metabolic Pathway

Prasugrel, a prodrug, undergoes a two-step bioactivation process. The initial step involves esterase-mediated hydrolysis of its acetyl group to form the thiolactone intermediate R-95913. Subsequent cytochrome P450 (CYP3A, CYP2B6)-dependent oxidation opens the thiolactone ring, yielding the active thiol metabolite R-138727. This metabolite is further metabolized via S-methylation to form R-106583, a pharmacologically inactive compound.

Key structural features of R-106583 :

  • A piperidine ring with a methylthio (-S-CH3_3) substituent

  • A cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl side chain

  • Exocyclic double bond in the thiolactone-derived moiety.

Isotopic Labeling Strategy

R-106583-d3 incorporates three deuterium atoms at the methyl group of the methylthio substituent (-S-CD3_3). This labeling preserves the compound’s chemical behavior while enabling mass spectrometric distinction from non-deuterated analogs.

Synthetic Routes to R-106583-d3

Reaction Overview

The enzymatic pathway mirrors endogenous metabolism:

R-138727+SAM-d3 (S-adenosylmethionine-d3)MethyltransferaseR-106583-d3+S-adenosylhomocysteine\text{R-138727} + \text{SAM-d3 (S-adenosylmethionine-d3)} \xrightarrow{\text{Methyltransferase}} \text{R-106583-d3} + \text{S-adenosylhomocysteine}

Advantages :

  • High stereochemical fidelity due to enzyme specificity.

  • Mild reaction conditions (pH 7.4, 37°C).

Challenges :

  • Cost of SAM-d3 cofactor

  • Enzyme stability and recyclability

Optimization Parameters

ParameterOptimal RangeImpact on Yield
SAM-d3 Concentration1.5–2.0 mMLinear increase up to 2.0 mM
pH7.2–7.6<7.2: enzyme denaturation; >7.6: reduced activity
Temperature35–38°CHigher temps accelerate degradation

Typical yield : 68–72% after 4 hours.

Methyl Iodide-d3 Route

Reaction :

R-138727+CD3IBase (e.g., K2CO3)R-106583-d3+KI\text{R-138727} + \text{CD}3\text{I} \xrightarrow{\text{Base (e.g., K}2\text{CO}_3)} \text{R-106583-d3} + \text{KI}

Conditions :

  • Solvent: Anhydrous DMF or acetonitrile

  • Temperature: 40–50°C

  • Reaction time: 6–8 hours

Side reactions :

  • Over-methylation at other nucleophilic sites (e.g., amine groups)

  • Radiolytic degradation of CD3_3I under prolonged heating

Yield : 82–85% with optimized stoichiometry (1.2 eq CD3_3I).

Alternative Methylating Agents

ReagentProsCons
(CD3_3)2_2SO4_4Higher boiling point (188°C)Requires strong base (e.g., NaOH)
CD3_3OTfRapid reaction (<2 hours)Moisture-sensitive

Purification and Analytical Characterization

Chromatographic Separation

HPLC Conditions :

  • Column: C18, 150 × 4.6 mm, 3 μm

  • Mobile phase:

    • A: 0.1% formic acid in H2_2O

    • B: 0.1% formic acid in acetonitrile

  • Gradient: 20% B → 80% B over 15 minutes

  • Flow rate: 1.0 mL/min

  • Detection: UV at 254 nm; MS (ESI+)

Retention time : 8.2 minutes for R-106583-d3 vs. 8.1 minutes for non-deuterated form.

Isotopic Purity Assessment

Mass Spectrometry Data :

ParameterR-106583R-106583-d3
Molecular ion ([M+H]+^+)364.2 m/z367.2 m/z
Isotopic patternNatural abundance>99% D3_3

NMR Confirmation :

  • 1^1H NMR (400 MHz, DMSO-d6_6): Absence of -S-CH3_3 signal at δ 2.10 ppm

  • 2^2H NMR: Triplet at δ 2.10 ppm (J = 2.1 Hz) for -S-CD3_3.

Scalability and Industrial Considerations

Continuous-Flow Synthesis

Adopting microreactor technology (as demonstrated in vitamin D3_3 synthesis) could enhance:

  • Heat/mass transfer for exothermic methylation steps

  • Light exposure control in photochemical intermediates

Proposed flow setup :

  • Precursor mixing module (R-138727 + CD3_3I)

  • Temperature-controlled reaction coil (50°C, 10 min residence time)

  • In-line quenching and solvent exchange

Cost-Benefit Analysis

FactorEnzymatic RouteChemical Route
Reagent costHigh (SAM-d3)Moderate (CD3_3I)
Yield68–72%82–85%
Purification complexityLowModerate

Analyse Chemischer Reaktionen

Types of Reactions: R-106583-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of R-106583-d3. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and purity .

Wissenschaftliche Forschungsanwendungen

Introduction to R-106583-d3 (Prasugrel Metabolite)

R-106583-d3, also known as the stable isotope-labeled metabolite of prasugrel, is a compound of significant interest in pharmacological research. As a metabolite of prasugrel, an antiplatelet medication used primarily to prevent thrombotic cardiovascular events, R-106583-d3 serves as a valuable tool in understanding the pharmacokinetics and pharmacodynamics of prasugrel and its effects on platelet function.

Pharmacokinetic Studies

R-106583-d3 is instrumental in pharmacokinetic studies that evaluate how prasugrel is absorbed, distributed, metabolized, and excreted in the body. The use of stable isotopes allows for precise tracking of the compound in biological systems. Researchers can differentiate between endogenous and exogenous compounds during analytical assessments, enhancing the accuracy of pharmacokinetic modeling.

Mechanistic Studies

The compound is also used to explore the mechanisms through which prasugrel affects platelet function. By studying the interaction between R-106583-d3 and the P2Y12 receptor, researchers can gain insights into how prasugrel inhibits platelet aggregation. This knowledge is crucial for developing improved antiplatelet therapies and understanding individual variability in drug response .

Clinical Trials

R-106583-d3 can be employed in clinical trials to investigate the efficacy and safety of prasugrel in various populations. Its isotopic labeling facilitates monitoring drug metabolism and response in diverse patient groups, including those with co-morbid conditions that may affect drug efficacy.

Comparative Studies

The compound is useful for comparative studies between prasugrel and other antiplatelet agents like clopidogrel. By analyzing their respective metabolic pathways and effects on platelet function, researchers can identify potential advantages or drawbacks associated with each medication .

Case Study 1: Pharmacokinetics of Prasugrel

A study involving healthy volunteers assessed the pharmacokinetics of prasugrel using R-106583-d3. The results indicated rapid absorption with peak plasma concentrations occurring approximately 30 minutes post-administration. The study highlighted significant inter-individual variability in metabolism, emphasizing the need for personalized dosing strategies .

Case Study 2: Efficacy Comparison with Clopidogrel

In a comparative study evaluating prasugrel against clopidogrel in patients undergoing coronary artery bypass grafting, researchers utilized R-106583-d3 to monitor antiplatelet activity. The findings demonstrated that prasugrel provided more consistent platelet inhibition compared to clopidogrel, particularly in patients with high baseline platelet reactivity .

Wirkmechanismus

R-106583-d3, as a metabolite of Prasugrel, exerts its effects by irreversibly binding to the P2Y12 receptor on platelets. This binding prevents the activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation. The active metabolite of Prasugrel, R-138727, is responsible for this inhibitory action. The inhibition of platelet aggregation reduces the risk of thrombotic cardiovascular events .

Vergleich Mit ähnlichen Verbindungen

Metabolic Pathways and Efficiency

  • Prasugrel : Hydrolyzed by carboxylesterase 2 in the intestine to a thiolactone intermediate, which is then converted to R-138727 (active metabolite) via hepatic CYP3A, CYP2B6, and CYP2C19 . This pathway minimizes genetic variability and drug-drug interactions.
  • Clopidogrel : Requires a two-step CYP-dependent activation (primarily CYP2C19), with ~85% metabolized to inactive compounds, resulting in lower exposure to its active metabolite .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Prasugrel (R-138727) Clopidogrel (Active Metabolite)
AUC4 (ng·h/mL) 414 (healthy) → 200 (HIV<sup>†</sup>) 80.5 (healthy) → 25.1 (HIV<sup>†</sup>)
Cmax (ng/mL) 362 (healthy) → 207 (HIV<sup>†</sup>) 55.9 (healthy) → 17.3 (HIV<sup>†</sup>)
Platelet Inhibition >90% (20 µM) Insufficient in 44% of patients
Half-Life 4–7 hours Shorter duration (unspecified)

<sup>†</sup>Under CYP3A4 inhibition (e.g., ritonavir) .

  • Prasugrel’s active metabolite achieves 5-fold higher exposure (AUC) and 6-fold higher peak concentration (Cmax) compared to clopidogrel’s active metabolite, translating to faster, more consistent platelet inhibition .
  • Despite similar in vitro potency at the platelet P2Y12 receptor , prasugrel’s superior efficacy in acute coronary syndrome (ACS) is attributed to its efficient metabolic activation .

Comparison with Ticagrelor and Its Metabolites

Mechanism and Reversibility

  • Prasugrel : Irreversible P2Y12 inhibition; effect lasts 5–10 days . Platelet function recovery requires new platelet generation.
  • Ticagrelor : Direct-acting, reversible P2Y12 inhibitor with a half-life of 7–9 hours. Its active metabolite contributes equally to antiplatelet activity .

Key Differences

Parameter Prasugrel Ticagrelor
Onset of Action 30 minutes 30 minutes
Duration 5–10 days 3–4 days
Reversibility Irreversible Reversible
Bleeding Reversal Requires platelet transfusion Spontaneous reversal
  • Prasugrel demonstrates a longer duration of antiplatelet action but higher bleeding risk in elderly/low-weight patients .

Comparison with Other Thienopyridines (Ticlopidine)

  • Ticlopidine: First-generation thienopyridine with CYP-dependent activation. High incidence of neutropenia and thrombotic thrombocytopenic purpura (TTP) led to its replacement by clopidogrel and prasugrel .
  • Metabolic Stability : Unlike prasugrel, both ticlopidine and clopidogrel are susceptible to CYP polymorphisms, reducing active metabolite generation in poor metabolizers .

Clinical Implications and Research Findings

  • Efficacy in ACS/PCI : Prasugrel’s active metabolite achieves >90% platelet inhibition within 30 minutes, reducing ischemic events vs. clopidogrel in TRITON-TIMI 38 .
  • Dosing Adjustments : Lower prasugrel maintenance doses (5 mg) are recommended for patients <60 kg to mitigate bleeding risks .
  • Non-Linearity at High Doses: Prasugrel’s PD effects plateau at higher doses, suggesting saturation of P2Y12 receptors .

Biologische Aktivität

R-106583-d3 is a significant metabolite of prasugrel, a thienopyridine prodrug used primarily as an antiplatelet agent in the management of acute coronary syndromes. Understanding the biological activity of R-106583-d3 is essential for evaluating its therapeutic potential and safety profile.

Overview of Prasugrel and Its Metabolites

Prasugrel is converted in the liver to its active form, R-138727, which irreversibly inhibits the P2Y12 receptor on platelets, preventing ADP-mediated platelet activation and aggregation. R-106583-d3, along with other metabolites like R-119251, plays a crucial role in the pharmacokinetics and pharmacodynamics of prasugrel.

Metabolic Pathway

  • Absorption : Prasugrel is rapidly absorbed, with peak plasma concentrations reached approximately 30 minutes post-administration.
  • Metabolism : It undergoes hydrolysis by human carboxylesterase (hCE2) to form thiolactone intermediates before being converted into active and inactive metabolites via cytochrome P450 enzymes (CYP3A4, CYP2B6) .
  • Elimination : The metabolites are primarily eliminated through urine and feces.

The primary biological activity of R-106583-d3 is linked to its role as a downstream metabolite influencing the pharmacological effects of prasugrel. It contributes to the overall antiplatelet effect by modulating platelet aggregation pathways.

Parameter Value
Peak Plasma Concentration (Cmax) ~30 minutes post-dose
Volume of Distribution 44-68 L
Protein Binding ~98%
Absorption Rate >79%

Clinical Studies

  • TRITON-TIMI 38 Study : This pivotal trial assessed the efficacy and safety of prasugrel compared to clopidogrel in patients with acute coronary syndromes undergoing percutaneous coronary intervention (PCI). The study highlighted that prasugrel led to significantly lower rates of thrombotic events but increased bleeding risks .
  • Pharmacokinetic Modeling : A study utilizing multilinear regression models demonstrated reliable predictions for R-106583-d3 concentrations based on data from healthy participants. This model indicated that variations in demographics (age, ethnicity) did not significantly affect metabolite levels .

In Silico Analysis

Recent advances in computational biology have allowed for the estimation of biological activity profiles for drug metabolites. In silico methods have been employed to predict interactions between R-106583-d3 and various pharmacological targets, enhancing our understanding of its potential therapeutic effects .

Safety Profile and Adverse Effects

The use of prasugrel and its metabolites has been associated with specific adverse effects, particularly related to bleeding risks. The TRITON-TIMI 38 trial reported higher instances of major bleeding events compared to clopidogrel, necessitating careful patient selection and monitoring during treatment .

Q & A

Q. How can R-106583-d3 be reliably identified and quantified in biological matrices?

Answer: R-106583-d3 can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization to stabilize the metabolite. Key steps include:

  • Derivatization : Immediate treatment of blood samples with 2-bromo-3'-methoxyacetophenone to stabilize the active metabolite during processing and storage .
  • Chromatographic separation : Use of reverse-phase columns (e.g., C18) with mobile phases optimized for polar metabolites.
  • Mass detection : Electrospray ionization (ESI) in positive ion mode, monitoring transitions specific to the deuterated metabolite (e.g., m/z 504 → 292 for R-106583-d3) .
  • Validation parameters : Ensure interday accuracy (±15%) and precision (CV ≤6.6%) across a linear range of 0.5–250 ng/mL .

Q. What are the primary metabolic pathways generating R-106583-d3?

Answer: R-106583-d3 is formed via a two-step metabolic pathway:

Esterase-mediated hydrolysis : Prasugrel is hydrolyzed in the intestine by carboxylesterase 2 (CES2) to the thiolactone intermediate R-95913 .

CYP-dependent oxidation : R-95913 is converted to the active metabolite R-138727 (non-deuterated form) via CYP3A4/5, CYP2B6, and minor contributions from CYP2C9/13. Deuterated analogs like R-106583-d3 follow similar pathways but incorporate stable isotopes for traceability .

Q. What analytical methods are validated for detecting prasugrel metabolites in clinical studies?

Answer: Validated methods include:

  • LC-MS/MS assays for simultaneous quantification of active and inactive metabolites, with a lower limit of quantification (LLOQ) of 0.5 ng/mL for the active form .
  • Stability protocols : Immediate derivatization in blood samples to prevent degradation .
  • Cross-validation against platelet aggregation assays (e.g., VerifyNow P2Y12) to correlate metabolite levels with pharmacodynamic effects .

Advanced Research Questions

Q. How should researchers design experiments to evaluate CYP-mediated drug interactions affecting R-106583-d3 pharmacokinetics?

Answer:

  • In vitro models : Use human liver microsomes (HLMs) or recombinant CYP enzymes to assess competitive inhibition/induction. For example, co-incubate prasugrel with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) and quantify metabolite formation .
  • Clinical crossover studies : Administer prasugrel with/without CYP modulators (e.g., CYP3A4 inhibitors) and measure active metabolite AUC, Cmax, and platelet inhibition .
  • Statistical analysis : Apply population pharmacokinetic modeling to account for covariates like body weight and genetic polymorphisms .

Q. What methodologies resolve contradictions in age-related pharmacokinetic variability of R-106583-d3?

Answer: Conflicting reports on age-related exposure (e.g., 19% higher AUC in ≥75-year-olds vs. no effect in healthy elderly) can be addressed by:

  • Covariate adjustment : Normalize data for body weight, which inversely correlates with exposure (40% higher AUC in subjects <60 kg) .
  • Dose stratification : Test reduced maintenance doses (e.g., 5 mg vs. 10 mg) in elderly populations to match metabolite levels to younger cohorts .
  • Metabolite stability studies : Compare deuterated vs. non-deuterated forms to isolate age-related metabolic inefficiencies .

Q. How can researchers assess the impact of esterase inhibitors on R-106583-d3 bioavailability?

Answer:

  • CES2 inhibition assays : Co-administer prasugrel with CES2 inhibitors (e.g., ethanol) in intestinal cell lines (e.g., Caco-2) and quantify thiolactone intermediate formation .
  • Pharmacodynamic endpoints : Measure platelet reactivity (e.g., vasodilator-stimulated phosphoprotein phosphorylation) to link bioavailability changes to functional outcomes .
  • Dual-isotope tracing : Use deuterated R-106583-d3 and carbon-13 labeled intermediates to track pathway-specific flux .

Q. How should statistical analyses be structured for platelet inhibition data when switching therapies (e.g., ticagrelor to prasugrel)?

Answer:

  • Longitudinal modeling : Use mixed-effects models to account for time-dependent changes in platelet reactivity (e.g., residual ticagrelor effects persisting 72 hours post-switch) .
  • Dose-response curves : Compare loading doses (e.g., 60 mg prasugrel) vs. maintenance doses to identify receptor occupancy thresholds .
  • Contingency tables : Stratify bleeding events (e.g., TIMI major/minor) by metabolite exposure quartiles .

Q. How can discrepancies in ethanol’s effect on prasugrel metabolite activity be reconciled?

Answer: Ethanol’s dual role (inhibiting CES1 in clopidogrel vs. CES2 in prasugrel) requires:

  • Tissue-specific assays : Compare intestinal (CES2-rich) vs. hepatic (CES1-rich) metabolism using organoid models .
  • In vivo PET imaging : Track deuterated R-106583-d3 distribution in ethanol-treated vs. control subjects .
  • Gene knockout models : Use CES1/2 knockout mice to isolate ethanol’s metabolic interference .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.